Hyoscyamine methylbromide is a quaternary ammonium compound derived from hyoscyamine, a naturally occurring tropane alkaloid. It is primarily utilized in scientific research, particularly in organic synthesis and neurobiological studies. This compound is classified as an antimuscarinic agent, meaning it blocks the action of acetylcholine at muscarinic receptors, thereby influencing various physiological processes.
Hyoscyamine methylbromide is synthesized from hyoscyamine, which is extracted from plants in the Solanaceae family, including Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed). These plants are known for their high alkaloid content, particularly tropane alkaloids like hyoscyamine and scopolamine. The extraction and synthesis processes are crucial for obtaining this compound for both research and medicinal purposes.
Hyoscyamine methylbromide falls under several classifications:
Hyoscyamine methylbromide is synthesized through the methylation of hyoscyamine using methyl bromide as the methylating agent. The reaction typically occurs under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Hyoscyamine methylbromide has a complex molecular structure characterized by a bicyclic tropane framework. The presence of a quaternary ammonium group contributes to its pharmacological properties.
Hyoscyamine methylbromide undergoes various chemical reactions that are significant for its applications in research and medicine:
Hyoscyamine methylbromide exerts its effects primarily by blocking muscarinic acetylcholine receptors throughout the body. This action inhibits acetylcholine binding, leading to reduced smooth muscle contractions and secretions.
The compound exhibits significant anticholinergic activity, comparable to other tropane alkaloids like atropine.
Hyoscyamine methylbromide has several important applications:
This compound's versatility makes it valuable across multiple fields of study, particularly in pharmacology and medicinal chemistry.
Hyoscyamine methylbromide (C₁₈H₂₆NO₃⁺·Br⁻) is a quaternary ammonium derivative of the tropane alkaloid hyoscyamine. Its antagonism at muscarinic acetylcholine receptors (mAChRs) stems from structural mimicry of acetylcholine’s cationic head group, which competitively occupies the orthosteric binding site in transmembrane helix 3 (TM3) of mAChRs [1] [7]. The methylbromide modification introduces a permanent positive charge, enhancing affinity for the aspartate residue (D105 in human M3 receptors) through strong ionic bonding while limiting blood-brain barrier penetration [3] [9].
Molecular dynamics simulations reveal that the 8-methyl-8-azabicyclo[3.2.1]octane core induces conformational strain in the receptor, stabilizing an inactive state. The phenylacetate ester moiety projects into a hydrophobic subpocket formed by TM5 and TM6, creating additional van der Waals contacts that prolong dissociation kinetics [7]. This results in non-surmountable antagonism at high concentrations, reducing intestinal smooth muscle contractility by >80% in ex vivo models [10].
Table 1: Structural Determinants of Hyoscyamine Methylbromide Binding to mAChRs
Receptor Region | Amino Acid Residues | Interaction Type | Energy Contribution (kcal/mol) |
---|---|---|---|
Transmembrane Helix 3 | D105 (M3 numbering) | Ionic bond | -8.2 |
Extracellular Loop 2 | Y148 | π-cation | -3.1 |
Transmembrane Helix 5 | V193 | Hydrophobic | -1.9 |
Transmembrane Helix 6 | W503 | Steric hindrance | +0.7 |
Despite high sequence homology in orthosteric sites across mAChR subtypes, hyoscyamine methylbromide exhibits moderate selectivity for peripheral M2/M3 over M1 receptors (7.3-fold and 5.1-fold, respectively). Radioligand binding assays show affinity rankings as follows:
The selectivity arises from differential residue alignment in allosteric regions. M3 receptors contain a smaller hydrophobic pocket (V189/T234) that accommodates the phenylacetate group more efficiently than M1 (F197/Y242). QSAR modeling confirms that increased molecular volume (>250 ų) correlates with M3 preference (R² = 0.89), explaining why hyoscyamine methylbromide outperforms smaller antagonists like methoctramine in gastrointestinal selectivity [6] [7].
The antispasmodic effects are mediated through dual-pathway inhibition:
In intestinal tissue, this suppresses phasic contractions by inhibiting myosin light-chain kinase (MLCK) phosphorylation. Proteomic studies identify 87% reduction in phosphorylated MLC20 within 30 minutes, with parallel upregulation of myosin phosphatase targeting subunit (MYPT1) [10]. The compound’s quaternary structure prevents receptor internalization, sustaining >50% suppression of acetylcholine-induced contractions for 120+ minutes [9].
Table 2: Functional Antispasmodic Effects on Smooth Muscle
Tissue Type | Acetylcholine EC₅₀ Shift | Maximal Contraction Suppression | Onset Time (min) |
---|---|---|---|
Jejunum | 14.7-fold rightward | 92% ± 3% | 8.2 |
Colon | 9.3-fold rightward | 87% ± 5% | 12.1 |
Bronchi | 5.1-fold rightward | 68% ± 6% | 18.9 |
Bladder Detrusor | 11.2-fold rightward | 84% ± 4% | 10.3 |
Hyoscyamine methylbromide demonstrates 12-fold higher binding affinity (Kd = 0.42 nM) than acetylcholine (Kd = 5.1 nM) at M3 receptors due to:
Electrostatic potential mapping shows the methylbromide group generates a stronger positive charge localization (+84.3 kJ/mol) than acetylcholine’s trimethylammonium group (+67.1 kJ/mol), enhancing attraction to D105. However, this comes at the cost of reduced signaling contextuality—unlike acetylcholine’s rapid dissociation that permits pulsatile signaling, hyoscyamine methylbromide causes prolonged receptor occlusion [1] [7]. In functional assays, it requires only 18% receptor occupancy to achieve 50% suppression of acetylcholine responses, confirming allosteric cooperativity in antagonism [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: